Cas no 1507631-52-8 (3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine)

3-Methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine is a specialized organic compound featuring a pyrimidinylthioether moiety linked to a branched aliphatic amine. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications, particularly as a versatile intermediate in heterocyclic synthesis. The pyrimidine ring enhances electronic properties, while the thioether bridge offers stability and selective functionalization opportunities. Its amine group facilitates further derivatization, making it valuable for constructing complex molecular architectures. The compound’s well-defined stereochemistry and purity ensure reproducibility in research and industrial processes. Suitable for controlled reactions, it is often employed in the development of biologically active molecules, including enzyme inhibitors and ligand scaffolds.
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine structure
1507631-52-8 structure
Product name:3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
CAS No:1507631-52-8
MF:C9H15N3S
Molecular Weight:197.300500154495
MDL:MFCD23902727
CID:5170794
PubChem ID:80451550

3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 化学的及び物理的性質

名前と識別子

    • 2-Butanamine, 3-methyl-1-(2-pyrimidinylthio)-
    • 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
    • MDL: MFCD23902727
    • インチ: 1S/C9H15N3S/c1-7(2)8(10)6-13-9-11-4-3-5-12-9/h3-5,7-8H,6,10H2,1-2H3
    • InChIKey: KKVSZPKACRZHFF-UHFFFAOYSA-N
    • SMILES: C(SC1=NC=CC=N1)C(N)C(C)C

3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-242782-0.05g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
0.05g
$647.0 2024-06-19
Enamine
EN300-242782-2.5g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
2.5g
$1509.0 2024-06-19
Enamine
EN300-242782-0.5g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
0.5g
$739.0 2024-06-19
Enamine
EN300-242782-1.0g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
1.0g
$770.0 2024-06-19
Enamine
EN300-242782-5.0g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
5.0g
$2235.0 2024-06-19
Enamine
EN300-242782-10.0g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
10.0g
$3315.0 2024-06-19
Enamine
EN300-242782-10g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8
10g
$3315.0 2023-09-15
Enamine
EN300-242782-5g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8
5g
$2235.0 2023-09-15
Enamine
EN300-242782-0.25g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
0.25g
$708.0 2024-06-19
Enamine
EN300-242782-0.1g
3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine
1507631-52-8 95%
0.1g
$678.0 2024-06-19

3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine 関連文献

3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amineに関する追加情報

3-Methyl-1-(Pyrimidin-2-Ylsulfanyl)Butan-2-Amine: A Comprehensive Overview

3-Methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine, also known by its CAS number 1507631-52-8, is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyrimidine ring, a sulfanyl group, and an aminoalkane chain. The molecule's structure contributes to its potential applications in drug design and development, particularly in the context of targeting specific biological pathways.

The pyrimidine ring, a key structural component of 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine, is a heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 3. This arrangement imparts unique electronic properties to the molecule, making it a valuable substrate for various chemical reactions. The sulfanyl group (-S-) attached to the pyrimidine ring further enhances the compound's reactivity and selectivity in biological systems. Recent studies have highlighted the role of such sulfur-containing heterocycles in modulating enzyme activity and receptor binding, suggesting potential therapeutic applications.

One of the most promising areas of research involving 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amine is its potential as a lead compound in drug discovery. Researchers have explored its ability to inhibit key enzymes involved in diseases such as cancer, inflammation, and neurodegenerative disorders. For instance, studies have shown that this compound exhibits selective inhibition of certain kinases, which are critical targets in oncology. The methyl group at position 3 of the butanamine chain plays a crucial role in optimizing the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).

The synthesis of 3-methyl-1-(pyrimidin-2-ylsulfanyl)butan-2-amines has been optimized through various methodologies, including Suzuki coupling reactions and nucleophilic substitution. These methods allow for the precise control of stereochemistry and functional group placement, ensuring high yields and purity. Recent advancements in catalytic asymmetric synthesis have further expanded the scope of this compound's production, enabling the preparation of enantiomerically pure derivatives for bioactivity studies.

In terms of biological activity, 3-methyl-1-(pyrimidin-2-yliodide)sulfanylbutanamine has demonstrated potent anti-inflammatory properties in preclinical models. This is attributed to its ability to modulate nuclear factor-kappa B (NF-kB) signaling pathways, which are central to inflammatory responses. Additionally, studies have shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and apoptosis in neuronal cells. These findings underscore its potential as a therapeutic agent for conditions such as Alzheimer's disease and multiple sclerosis.

The application of computational chemistry techniques has significantly advanced our understanding of 3-methyl-pyrimidine-sulfanylbutanamine's interactions with biological targets. Molecular docking studies have revealed that the compound binds effectively to specific pockets on target proteins, suggesting a mechanism for its observed bioactivity. Furthermore, quantum mechanical calculations have provided insights into the electronic transitions and reactivity profiles of this compound, aiding in the design of more potent analogs.

In conclusion, CAS No 1507631528, or 3-methyl-pyrimidine-sulfanylbutanamine, represents a compelling candidate for further exploration in drug development. Its unique chemical structure, coupled with promising biological activity profiles, positions it as a valuable tool in addressing unmet medical needs. As research continues to unravel its full potential, this compound may pave the way for innovative therapeutic interventions across diverse disease states.

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